molecular formula C35H43N7O5 B8236906 O-(2-Heptyl) dabigatran ethyl ester

O-(2-Heptyl) dabigatran ethyl ester

Cat. No.: B8236906
M. Wt: 641.8 g/mol
InChI Key: QQKCTVSOSHEUDK-UHFFFAOYSA-N
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Description

O-(2-Heptyl) dabigatran ethyl ester: is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.76 g/mol . It is an impurity of dabigatran, a nonpeptide, direct thrombin inhibitor used as an anticoagulant . This compound is characterized by its complex structure, which includes a heptyl group attached to the dabigatran ethyl ester molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Heptyl) dabigatran ethyl ester involves multiple steps, starting from the basic building blocks of dabigatran. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

O-(2-Heptyl) dabigatran ethyl ester itself does not have a direct therapeutic effect. its parent compound, dabigatran, is a reversible competitive thrombin inhibitor. Dabigatran inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .

Comparison with Similar Compounds

Similar Compounds

    Dabigatran etexilate: The parent compound, used as an anticoagulant.

    Dabigatran ethyl ester: An intermediate in the metabolism of dabigatran etexilate.

    Dabigatran: The active form of the drug

Uniqueness: : O-(2-Heptyl) dabigatran ethyl ester is unique due to the presence of the heptyl group, which distinguishes it from other dabigatran derivatives. This structural modification can influence its physical and chemical properties, making it a valuable reference standard in analytical chemistry .

Properties

IUPAC Name

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCTVSOSHEUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610758-21-8
Record name N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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